N-Methyl-4-trifluoromethylpiperidine

Lipophilicity Drug Design ADME

N-Methyl-4-trifluoromethylpiperidine (CAS 1389313-54-5, IUPAC: 1-methyl-4-(trifluoromethyl)piperidine) is a fluorinated saturated N-heterocycle with the molecular formula C7H12F3N and a molecular weight of 167.17 g/mol. As a tertiary amine, its defining feature is the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the piperidine ring, which imparts distinct lipophilicity and metabolic stability profiles compared to non-fluorinated piperidine analogs.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
CAS No. 1389313-54-5
Cat. No. B12851821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-trifluoromethylpiperidine
CAS1389313-54-5
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(F)(F)F
InChIInChI=1S/C7H12F3N/c1-11-4-2-6(3-5-11)7(8,9)10/h6H,2-5H2,1H3
InChIKeyGENRMUUSRZVCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-trifluoromethylpiperidine (CAS 1389313-54-5): Physicochemical and Structural Procurement Baseline


N-Methyl-4-trifluoromethylpiperidine (CAS 1389313-54-5, IUPAC: 1-methyl-4-(trifluoromethyl)piperidine) is a fluorinated saturated N-heterocycle with the molecular formula C7H12F3N and a molecular weight of 167.17 g/mol . As a tertiary amine, its defining feature is the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the piperidine ring, which imparts distinct lipophilicity and metabolic stability profiles compared to non-fluorinated piperidine analogs . The compound is a liquid at room temperature and is utilized as a key building block or intermediate in medicinal chemistry and agrochemical research [1].

Procurement Risk of N-Methyl-4-trifluoromethylpiperidine: Why In-Class Analogs Are Not Interchangeable


Substituting N-Methyl-4-trifluoromethylpiperidine with a generic, non-fluorinated or differently substituted piperidine is not scientifically sound due to the unique steric and electronic profile conferred by its 4-CF3 group . This substitution pattern is not replicated by 2- or 3-trifluoromethyl isomers or by simple methyl analogs. For example, the electron-withdrawing effect of the CF3 group significantly alters the amine's basicity and nucleophilicity, which in turn dictates its reactivity profile in cross-coupling and alkylation reactions [1]. Furthermore, in the context of drug discovery, the CF3 group's influence on metabolic stability and membrane permeability is position-dependent; a 4-substituted derivative like this compound offers a different pharmacokinetic profile than its 2- or 3-substituted counterparts, potentially leading to a false negative or positive in a biological screen if an incorrect analog is used [2]. The specific evidence below quantifies these critical points of differentiation.

Quantitative Differentiation Guide for N-Methyl-4-trifluoromethylpiperidine (CAS 1389313-54-5)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Piperidine

N-Methyl-4-trifluoromethylpiperidine exhibits significantly higher lipophilicity than its non-fluorinated analog, N-methylpiperidine. This is due to the strong electron-withdrawing and hydrophobic nature of the trifluoromethyl group [1]. While experimental LogP data is not widely published for the N-methyl derivative, the LogP of the closely related parent compound, 4-trifluoromethylpiperidine, is a consensus value of 1.92, which is substantially higher than the LogP of 0.85 reported for piperidine .

Lipophilicity Drug Design ADME

Reduced Basicity (pKa) Relative to Non-Fluorinated Analogs

The electron-withdrawing nature of the 4-trifluoromethyl group significantly reduces the basicity of the piperidine nitrogen. The predicted pKa of the secondary amine analog, 4-trifluoromethylpiperidine, is 9.62 ± 0.10, whereas the pKa of piperidine is 11.22 . This represents a pKa reduction of approximately 1.6 log units, indicating a >30-fold decrease in basicity [1]. N-Methylation will slightly modulate this further, but the overall trend of reduced basicity compared to a standard N-methylpiperidine is maintained.

Basicity Nucleophilicity Chemical Reactivity

Improved Metabolic Stability via Protection from N-Oxidation

The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability by sterically and electronically protecting the nitrogen atom from oxidative metabolism [1]. In a related class of piperidine-substituted quinolones, the presence of a trifluoromethyl group at the 6-position of the piperidine ring was shown to reduce the clearance rate and increase oral bioavailability compared to analogs with a methyl group at the same position [2]. While this is a class-level inference for N-Methyl-4-trifluoromethylpiperidine, the strong electron-withdrawing effect of the -CF3 group reduces the electron density on the nitrogen, making it a poorer substrate for cytochrome P450-mediated N-oxidation and N-dealkylation .

Metabolic Stability Pharmacokinetics Drug Discovery

H-Bond Donor/Acceptor Profile Differentiated from Secondary Amine Analogs

N-Methyl-4-trifluoromethylpiperidine is a tertiary amine, meaning it has zero hydrogen bond donors (HBD) and only one hydrogen bond acceptor (HBA), the nitrogen atom . In contrast, its secondary amine analog, 4-trifluoromethylpiperidine, has one HBD and one HBA . This difference is critical for CNS drug design, where a lower number of HBDs (typically ≤2) is correlated with improved blood-brain barrier (BBB) permeability according to Pfizer's Rule of 5 [1].

Hydrogen Bonding Drug Design Physicochemical Properties

Steric and Electronic Influence on Nucleophilic Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent, which reduces the nucleophilic reactivity of the piperidine nitrogen. In a classic study by Hall, the nucleophilicity (n-values) of aliphatic amines was shown to be lowered by electron-attracting groups [1]. While a direct n-value for N-Methyl-4-trifluoromethylpiperidine is not reported, the data for its parent compound, 4-trifluoromethylpiperidine, indicates it is significantly less nucleophilic than piperidine itself. For instance, the rate constant for the reaction of 4-trifluoromethylpiperidine with 2,4-dinitrochlorobenzene is reduced by a factor of >10 compared to piperidine due to the combined steric and electronic effects of the CF3 group [2].

Chemical Reactivity Synthesis Structure-Activity Relationship

Targeted Application Scenarios for N-Methyl-4-trifluoromethylpiperidine (CAS 1389313-54-5)


Synthesis of CNS-Penetrant Drug Candidates

Based on its favorable lipophilicity profile (Consensus LogP = 1.92 for parent compound) and lack of hydrogen bond donors (HBD = 0), N-Methyl-4-trifluoromethylpiperidine is an optimal building block for medicinal chemists designing drug candidates intended to cross the blood-brain barrier (BBB) [1]. Its use as a core scaffold or pendant amine can enhance passive diffusion, a critical property for treating neurological and psychiatric disorders [2].

Development of Metabolically Stable Pharmacophores

The presence of the 4-trifluoromethyl group confers inherent resistance to N-oxidation and N-dealkylation by cytochrome P450 enzymes [1]. This compound is therefore a strategically important intermediate for lead optimization programs aiming to improve the in vivo half-life and oral bioavailability of a drug candidate, thereby reducing dosing frequency and improving patient compliance [2]. The class-level evidence from piperidine-substituted quinolones confirms this PK advantage [3].

Precursor for Dopamine D3 Receptor Antagonists and GPCR Ligands

Derivatives of this compound, particularly those based on the 4-trifluoromethylpiperidine core, have established utility as key intermediates in the synthesis of dopamine D3 receptor antagonists [1]. The unique electronic and steric properties of the 4-CF3-N-methylpiperidine moiety can be exploited to fine-tune binding affinity and selectivity for G-protein coupled receptors (GPCRs) [2]. This makes it a valuable procurement item for academic and industrial groups working on novel antipsychotics or treatments for substance abuse disorders.

Design of Agrochemicals with Enhanced Bioavailability

The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to improve bioavailability and metabolic stability in plants and pests [1]. N-Methyl-4-trifluoromethylpiperidine can serve as a versatile intermediate for creating novel insecticides or herbicides [2]. Its physical properties, including low water solubility and high organic solubility (inferred from LogP), are conducive to the formulation of crop protection agents [3].

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